molecular formula C5H5ClIN3 B3027816 5-Chloro-6-iodopyridine-2,3-diamine CAS No. 1394373-23-9

5-Chloro-6-iodopyridine-2,3-diamine

Cat. No.: B3027816
CAS No.: 1394373-23-9
M. Wt: 269.47
InChI Key: HMQJGGSXOZIWMD-UHFFFAOYSA-N
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Description

5-Chloro-6-iodopyridine-2,3-diamine is a heterocyclic organic compound with the molecular formula C5H5ClIN3. It is characterized by the presence of both chlorine and iodine atoms attached to a pyridine ring, along with two amino groups at positions 2 and 3.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-6-iodopyridine-2,3-diamine typically involves multi-step reactions starting from commercially available pyridine derivatives. One common method includes the halogenation of pyridine followed by amination. For instance, a pyridine derivative can be chlorinated using thionyl chloride, followed by iodination with iodine monochloride. The resulting halogenated pyridine is then subjected to amination using ammonia or an amine source under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The reaction conditions are carefully monitored to prevent side reactions and degradation of the product .

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-6-iodopyridine-2,3-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

5-Chloro-6-iodopyridine-2,3-diamine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Material Science: The compound is utilized in the development of advanced materials, including polymers and nanomaterials.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

    Industrial Applications: The compound is used in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Chloro-6-iodopyridine-2,3-diamine depends on its specific application. In medicinal chemistry, it may act by inhibiting or modulating the activity of target enzymes or receptors. The presence of halogen atoms can enhance its binding affinity and specificity towards the target. The amino groups facilitate interactions with biological molecules, contributing to its overall activity .

Comparison with Similar Compounds

  • 5-Chloro-2,3-diaminopyridine
  • 6-Iodo-2,3-diaminopyridine
  • 5-Bromo-6-iodopyridine-2,3-diamine

Comparison: 5-Chloro-6-iodopyridine-2,3-diamine is unique due to the presence of both chlorine and iodine atoms, which can influence its reactivity and binding properties. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic profiles, making it suitable for specific applications where dual halogenation is advantageous .

Properties

IUPAC Name

5-chloro-6-iodopyridine-2,3-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClIN3/c6-2-1-3(8)5(9)10-4(2)7/h1H,8H2,(H2,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMQJGGSXOZIWMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=C1Cl)I)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClIN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201295262
Record name 5-Chloro-6-iodo-2,3-pyridinediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201295262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1394373-23-9
Record name 5-Chloro-6-iodo-2,3-pyridinediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1394373-23-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-6-iodo-2,3-pyridinediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201295262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a suspension of 5-chloro-6-iodo-3-nitropyridin-2-amine (18.9 g, 63.1 mmol) in EtOH (100 mL) was added tin (II) chloride dihydrate (57 g, 252 mmol). The mixture was heated at 70° C. for 0.5 h. The r×n was warmed to rt and treated with a slurry of 150 mL water and 60 g KF and stirred for 0.5 h. The mixture was then partitioned between ethyl acetate (300 mL) and water (300 mL). The ethyl acetate layer was washed with brine, dried over magnesium sulfate and filtered through a 100 g pad of silica gel. The filtrate was concentrated and dried under vacuum to give an off-white solid, which was used in next step without further purification. LC-MS: calculated for C5H5ClIN3 269.47, observed m/e: 269.99 (M+H)+ (Rt 1.35/5 min)
Quantity
18.9 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
57 g
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
reactant
Reaction Step Three
Name
Quantity
60 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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